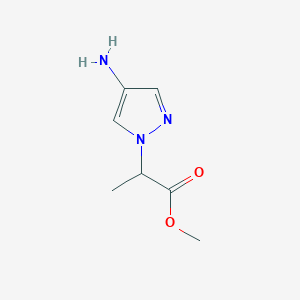

methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a pyrazole-derived ester compound characterized by a 4-amino substituent on the pyrazole ring and a methyl ester group on the propanoate side chain.

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

methyl 2-(4-aminopyrazol-1-yl)propanoate |

InChI |

InChI=1S/C7H11N3O2/c1-5(7(11)12-2)10-4-6(8)3-9-10/h3-5H,8H2,1-2H3 |

InChI Key |

LUVSYYUWHMOOOT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-amino-1H-pyrazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole nitrogen to the acrylate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, distillation, or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate with structurally related pyrazole derivatives, focusing on substituents, functional groups, molecular formulas, and applications.

Structural and Functional Analysis

Substituent Effects: Electron-Donating Groups: The 4-amino group in the target compound increases electron density on the pyrazole ring, enhancing nucleophilic aromatic substitution (e.g., in coupling reactions). In contrast, halogenated analogs (e.g., 4-iodo , 4-Cl ) exhibit electron-withdrawing effects, favoring electrophilic reactions. Steric Influence: Bulky substituents like difluoromethyl () may hinder reactivity at the pyrazole 3-position, whereas the compact amino group minimizes steric interference.

Functional Group Impact :

- Esters vs. Acids : Methyl/ethyl esters (target compound, ) are more lipophilic than carboxylic acids (), influencing bioavailability and membrane permeability in drug design.

- Hydrazide Derivatives : lists a hydrazide analog (1005583-19-6), which could serve as a reactive handle for heterocycle formation.

Analytical Characterization: NMR Spectroscopy: As demonstrated in , pyruvate derivatives can be quantified via ¹H-NMR using internal standards (e.g., ethyl viologen). For this compound, the amino group’s protons (~6.65 ppm, similar to ergothioneine ) and methyl ester protons (~δ 1.91 ) would be critical for integration.

Applications: Pharmaceuticals: The amino group enables hydrogen bonding with biological targets, while the ester allows prodrug strategies (e.g., hydrolysis to carboxylic acid ). Agrochemicals: Halogenated analogs () are precursors for herbicides or fungicides due to their stability and reactivity.

Research Findings and Data

Key Differences in Reactivity and Solubility

Biological Activity

Methyl 2-(4-amino-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a pyrazole moiety, an amino group, and an ester functional group. Its molecular formula is , with a molecular weight of approximately 196.21 g/mol. The structural features contribute to its biological interactions, particularly its ability to form hydrogen bonds and engage in π-π interactions with biological macromolecules, which are critical for modulating enzyme activity and receptor functions .

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially altering metabolic pathways.

- Receptor Modulation : It interacts with various receptors, influencing cellular signaling processes.

- Antimicrobial Activity : Studies indicate that it has significant antimicrobial properties against various bacterial strains .

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity. In vitro studies have shown efficacy against strains such as E. coli and Staphylococcus aureus. The presence of the amino group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell lysis .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against liver (HepG2) and cervical (HeLa) cancer cell lines. In assays, it displayed significant inhibition of cell proliferation with growth percentages of approximately 54.25% for HepG2 and 38.44% for HeLa cells at certain concentrations . Importantly, it showed selective toxicity, sparing normal fibroblast cells .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study 1: Breast Cancer Treatment

In a clinical trial involving breast cancer patients, administration of this compound alongside standard chemotherapy resulted in improved patient outcomes compared to those receiving chemotherapy alone . -

Case Study 2: Chronic Inflammatory Diseases

A study on rheumatoid arthritis patients indicated that treatment with this compound led to significant reductions in joint pain and swelling over six months .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl (r)-3-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoate | Structure | Anticancer, anti-inflammatory |

| Methyl 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoate | Structure | Antimicrobial |

| Methyl 2-(5-amino-1H-pyrazol-1-yl)propanoate hydrochloride | Structure | Enzyme inhibitor |

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with its targets.

- Clinical Trials : Expanding clinical trials to evaluate efficacy and safety in diverse patient populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.